molecular formula C5H2N4OS B12356117 6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one

6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12356117
M. Wt: 166.16 g/mol
InChI Key: BUKCPMZEAMNAOZ-UHFFFAOYSA-N
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Description

6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one is a chemical compound designed for research applications. This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class of heterocyclic compounds, which have been identified in scientific literature as a source of potent inhibitors for cyclin-dependent kinases (CDKs) . CDKs are a family of enzymes that play a critical role in regulating the cell division cycle. Because of this, inhibitors of these kinases are of significant interest in the study of cell proliferation and as potential starting points for the development of anti-cancer therapies . The core pyrazolo[3,4-d]pyrimidine structure is also recognized as a key scaffold in medicinal chemistry for designing novel antifolate anticancer agents that target enzymes like dihydrofolate reductase (DHFR) and thymidylate synthetase (TS) . Researchers can leverage this compound for investigating new pathways in proliferative diseases. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2N4OS

Molecular Weight

166.16 g/mol

IUPAC Name

6-sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H2N4OS/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H,8,10,11)

InChI Key

BUKCPMZEAMNAOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC(=S)N=C2N=N1

Origin of Product

United States

Preparation Methods

Cyclocondensation with Thiolating Agents

A primary route involves the thionation of pyrazolo[3,4-d]pyrimidin-4-one precursors using sulfurizing agents. For example, Lawesson’s reagent or phosphorus pentasulfide (P$$2$$S$$5$$) converts the carbonyl group at position 4 into a sulfanylidene moiety.

Procedure :

  • Starting material : 6-Chloropyrazolo[3,4-d]pyrimidin-4-one.
  • Reagents : Lawesson’s reagent (2.2 equiv) in anhydrous toluene.
  • Conditions : Reflux at 110°C under nitrogen for 12 hours.
  • Yield : ~70–80% after column chromatography.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the sulfurizing agent on the carbonyl oxygen, followed by tautomerization to stabilize the thione form.

Characterization :

  • $$^1$$H NMR (DMSO-d$$_6$$): δ 8.21 (s, 1H, pyrazole-H), 13.45 (s, 1H, NH).
  • HRMS : m/z 166.16 [M+H]$$^+$$.

Suzuki-Miyaura Cross-Coupling for Functionalized Derivatives

To introduce aryl/heteroaryl groups at position 3, palladium-catalyzed cross-coupling is employed:

  • Substrate : 6-Bromo-pyrazolo[3,4-d]pyrimidin-4-one.
  • Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%) with K$$2$$CO$$3$$ in dioxane/H$$_2$$O.
  • Conditions : 90°C for 8 hours.

Post-Coupling Thionation :
The bromine atom is replaced with a sulfanylidene group using thiourea in refluxing ethanol.

Key Data :

Step Yield (%) Purity (HPLC)
Suzuki Coupling 82 98.5
Thionation 78 97.2

One-Pot Reductive Amination and Cyclization

A novel approach combines reductive amination and cyclization in a single pot:

  • Reductive Amination : 5-Amino-3-methylpyrazole-4-carboxylic acid reacts with benzaldehyde and NaBH$$_3$$CN.
  • Cyclization : Using acetic anhydride to form the pyrazolo[3,4-d]pyrimidin-4-one core.
  • Thionation : P$$2$$S$$5$$ in pyridine at 100°C.

Advantages :

  • Reduces purification steps.
  • Overall Yield : 58%.

Solid-Phase Synthesis for High-Throughput Production

A patent describes solid-supported synthesis for scalable production:

  • Resin : Wang resin functionalized with a tert-butyl carbamate (Boc) group.
  • Steps :
    • Boc deprotection with TFA.
    • Coupling with 4-chloro-6-mercaptopyrazolo[3,4-d]pyrimidine using HBTU.
    • Cleavage from resin with HFIP.

Throughput : 50–100 mg per batch with >95% purity.

Comparative Analysis of Methods

Method Yield (%) Time (h) Scalability Cost Efficiency
Cyclocondensation 75 12 Moderate High
Alkylation-Thiolation 65 18 High Moderate
Suzuki-Thionation 78 20 Low Low
One-Pot 58 24 High High
Solid-Phase 85 48 Very High Low

Key Findings :

  • Cyclocondensation offers the best balance of yield and cost for lab-scale synthesis.
  • Solid-phase methods are optimal for industrial-scale production despite higher initial costs.

Challenges and Optimization Strategies

  • Byproduct Formation : Thiol oxidation to disulfides is mitigated by conducting reactions under inert atmospheres.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF/water biphasic systems improves isolations.
  • Catalyst Loading : Reducing Pd catalyst from 5 mol% to 1 mol% with microwave irradiation maintains efficiency while lowering costs.

Chemical Reactions Analysis

Types of Reactions

6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydro derivatives.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Mercapto-1H,5H,7H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Sulfur-Containing Derivatives
  • 6-Sulfanylidene vs. In contrast, thioether-linked analogs (e.g., 6-[(2-oxoethyl)thio] derivatives in ) exhibit greater conformational flexibility, which may improve solubility but reduce target specificity . Thiazolo-fused derivatives (e.g., 3b and 3g in ) demonstrate potent xanthine oxidase inhibition, likely due to the fused thiazole ring mimicking the planar structure of xanthine substrates .
Anticancer Activity
  • Compound 10e (), featuring a 4-nitrobenzylideneamino group at position 5, shows remarkable activity against MCF-7 breast cancer cells (IC50 = 11 µM). The nitro group’s electron-withdrawing properties likely enhance DNA intercalation or topoisomerase inhibition .
  • Trisubstituted derivatives () inhibit cyclin-dependent kinases (CDKs) with high selectivity, suggesting that substitutions at positions 1, 3, and 6 fine-tune interactions with kinase ATP-binding pockets .
Kinase Inhibition
  • The [1,3,6]-trisubstituted-pyrazolo[3,4-d]pyrimidin-4-ones () exhibit selective inhibition of CDKs and CDK-related kinases (CRKs). For example, compound 38 (1,3-dimethyl-6-(2-propoxy-5-methanesulfonamidophenyl)) demonstrates in vivo efficacy at 5 mg/kg, highlighting the importance of hydrophobic and hydrogen-bonding substituents .

Key Research Findings and Gaps

  • Notable Trends: Substituents at position 5 (e.g., benzylideneamino groups) significantly enhance anticancer activity, while fused thiazole rings improve enzyme inhibition . Trisubstitution patterns (1,3,6-positions) enable selective kinase targeting, a property underexplored in monosubstituted derivatives like 6-sulfanylidenepyrazolo[...] .
  • Research Gaps: Limited data exist on the sulfanylidene group’s direct impact on pharmacokinetics or toxicity. Comparative studies between sulfanylidene and sulfone/sulfoxide derivatives are needed to evaluate electronic effects.

Biological Activity

6-Sulfanylidenepyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrazolo-pyrimidine core with a sulfanyl group. Its molecular formula is C7H6N4SC_7H_6N_4S, and it has a molecular weight of 178.21 g/mol. The presence of the sulfanyl group is significant for its biological activity.

PropertyValue
Molecular FormulaC7H6N4SC_7H_6N_4S
Molecular Weight178.21 g/mol
IUPAC NameThis compound
Chemical StructureChemical Structure

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound induces apoptosis in cancer cells, primarily through the activation of caspase pathways and inhibition of cell cycle progression.

  • Case Study : In vitro studies demonstrated that treatment with the compound led to a reduction in cell viability by up to 70% in MCF-7 cells at concentrations as low as 10 µM. Molecular docking studies suggest that it binds effectively to the ATP-binding site of kinases involved in cancer progression, such as EGFR and CDK2 .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at minimal inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

  • Case Study : A study evaluating the antimicrobial effects revealed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Antiparasitic Effects

Additionally, the compound has shown promising results against parasitic infections, particularly those caused by protozoa. Research indicates that it disrupts the metabolic pathways essential for parasite survival.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound acts as a competitive inhibitor of several kinases involved in cell signaling pathways critical for cancer cell survival.
  • Apoptotic Pathway Activation : It promotes apoptosis through mitochondrial pathway activation and caspase cascade stimulation.
  • Disruption of Cell Wall Synthesis : In bacteria, it interferes with cell wall synthesis mechanisms, leading to cell lysis.

Comparative Analysis with Related Compounds

To better understand its efficacy, we compare this compound with other similar compounds known for their biological activities:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateKinase inhibition, apoptosis induction
Phenylpyrazolo[3,4-d]pyrimidineModerateHighDual EGFR/VGFR2 inhibition
Quinazolinone derivativesVariableLowDiverse mechanisms depending on substituents

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